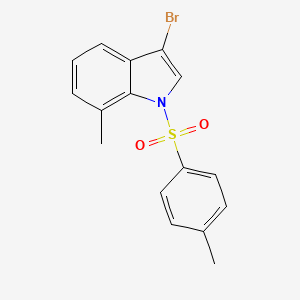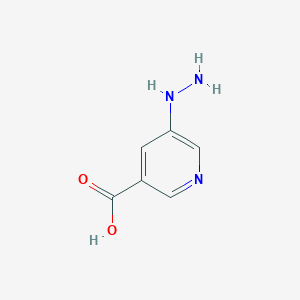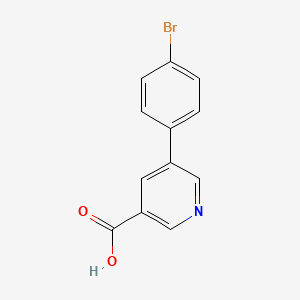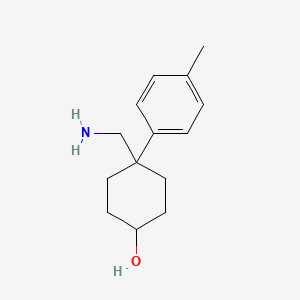
5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid
Descripción general
Descripción
The compound “5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .
Molecular Structure Analysis
The molecular structure of a pyrazole derivative would typically include a five-membered ring with two adjacent nitrogen atoms. The “5-(2,4-dichlorophenyl)” part of the molecule suggests the presence of a phenyl ring (a six-membered aromatic ring) with two chlorine atoms attached at the 2nd and 4th positions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis and Pharmacological Testing : A study demonstrated the synthesis of a derivative of 5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic acid, exploring its pharmacological properties, particularly in relation to CB1 receptor antagonism (Srivastava et al., 2008).
Structural Analysis : Research on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, closely related to the compound , provided insights into the structural complexities and the necessity of crystallographic analysis for precise identification (Kumarasinghe et al., 2009).
Synthesis Under Ultrasound Irradiation : A method for synthesizing a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was reported, highlighting the advantages of using ultrasound irradiation for achieving high regioselectivity and significant reduction in reaction times (Machado et al., 2011).
Molecular and Crystallographic Studies
Functionalization Reactions and Theoretical Studies : Experimental and theoretical studies were conducted on the functionalization reactions of a similar compound, providing insights into reaction mechanisms and structural determinations (Yıldırım et al., 2005).
Hirshfeld Surface Analysis : A study focused on the crystal structure and Hirshfeld surface analysis of a pyrazole derivative, showcasing the utility of these analyses in understanding molecular interactions in solid-state structures (Naveen et al., 2018).
DFT Calculations and Crystal Structure : Detailed Density Functional Theory (DFT) calculations and crystal structure analysis of a pyrazole compound provided essential data on molecular geometry and vibrational frequencies, contributing to a better understanding of such compounds (Alaşalvar et al., 2014).
Applications in Material Science and Pharmacology
Cross-Coupling Reactions for Condensed Pyrazoles : The use of pyrazole-4-carboxylates in cross-coupling reactions to create condensed pyrazoles, highlighting their potential in material science (Arbačiauskienė et al., 2011).
Molecular Docking Studies for Cancer Cell Lines : A study synthesizing pyrazole-carboxylic acid derivatives and investigating their antiproliferative activities against cancer cell lines, emphasizing the importance of such compounds in pharmacological research (Pirol et al., 2014).
Antiobesity Activity Related to CB1 Receptor Antagonism : Investigation of diaryl dihydropyrazole-3-carboxamides, related to the compound , for their potential antiobesity activity due to CB1 receptor antagonism (Srivastava et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new pyrazole derivatives, including “5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid”, and exploring their potential applications in medicine and other fields.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIWVKRSUJCVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)








![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)
![6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043636.png)